4'-Ethynyl-3-isopropoxy-1,1'-biphenyl
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Overview
Description
4’-Ethynyl-3-isopropoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethynyl group at the 4’ position and an isopropoxy group at the 3 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The biphenyl structure can be reduced to form a cyclohexyl derivative.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4’-carbonyl-3-isopropoxy-1,1’-biphenyl.
Reduction: Formation of 4’-ethynyl-3-isopropoxy-cyclohexyl.
Substitution: Formation of 4’-ethynyl-3-substituted-1,1’-biphenyl.
Scientific Research Applications
4’-Ethynyl-3-isopropoxy-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in the study of protein-ligand interactions.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl is largely dependent on its specific application. In catalytic processes, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can interact with proteins or enzymes, modulating their activity and leading to specific biological effects .
Molecular Targets and Pathways:
Comparison with Similar Compounds
4’-Ethynyl-3-isopropoxy-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4’-Ethynyl-1,1’-biphenyl: Lacks the isopropoxy group, making it less versatile in certain chemical reactions.
3-Isopropoxy-1,1’-biphenyl: Lacks the ethynyl group, reducing its reactivity in cross-coupling reactions.
4’-Methoxy-3-isopropoxy-1,1’-biphenyl: Contains a methoxy group instead of an ethynyl group, leading to different chemical properties and reactivity.
Uniqueness: The presence of both the ethynyl and isopropoxy groups in 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl provides a unique combination of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-ethynyl-4-(3-propan-2-yloxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-4-14-8-10-15(11-9-14)16-6-5-7-17(12-16)18-13(2)3/h1,5-13H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEKWSFUVBMCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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